Barium bis(triphenylmethanide) Barium bis(triphenylmethanide)
Brand Name: Vulcanchem
CAS No.: 37909-22-1
VCID: VC19636620
InChI: InChI=1S/2C19H15.Ba/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*1-15H;/q2*-1;+2
SMILES:
Molecular Formula: C38H30Ba
Molecular Weight: 624.0 g/mol

Barium bis(triphenylmethanide)

CAS No.: 37909-22-1

Cat. No.: VC19636620

Molecular Formula: C38H30Ba

Molecular Weight: 624.0 g/mol

* For research use only. Not for human or veterinary use.

Barium bis(triphenylmethanide) - 37909-22-1

Specification

CAS No. 37909-22-1
Molecular Formula C38H30Ba
Molecular Weight 624.0 g/mol
IUPAC Name barium(2+);diphenylmethylbenzene
Standard InChI InChI=1S/2C19H15.Ba/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*1-15H;/q2*-1;+2
Standard InChI Key DICTZEDCLZEGEK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.[Ba+2]

Introduction

Chemical Identity and Synthesis Pathways

Barium bis(triphenylmethanide) (chemical formula: Ba[(C₆H₅)₃C]₂) is derived from the deprotonation of triphenylmethanol (C₆H₅)₃COH, a tertiary alcohol with three phenyl groups attached to a central carbon atom . The triphenylmethanide anion ((C₆H₅)₃C⁻) forms when triphenylmethanol reacts with strong bases, such as alkali or alkaline earth metals.

Synthesis via Alkaline Earth Metal Reactions

The compound is typically synthesized by reacting triphenylmethanol with barium metal or a barium amide base in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether. For example:

2(C₆H₅)3COH+BaBa[(C₆H₅)3C]2+H₂2 \, (\text{C₆H₅})₃\text{COH} + \text{Ba} \rightarrow \text{Ba}[( \text{C₆H₅})₃\text{C}]₂ + \text{H₂} \uparrow

This reaction parallels the formation of Grignard reagents, where magnesium reacts with alkyl halides . The use of dry solvents is critical to prevent hydrolysis of the sensitive triphenylmethanide anion .

Alternative Routes

Barium bis(triphenylmethanide) may also form via transmetallation, where a pre-formed triphenylmethanide salt (e.g., lithium triphenylmethanide) reacts with barium halides:

2Li[(C₆H₅)3C]+BaCl₂Ba[(C₆H₅)3C]2+2LiCl2 \, \text{Li}[( \text{C₆H₅})₃\text{C}] + \text{BaCl₂} \rightarrow \text{Ba}[( \text{C₆H₅})₃\text{C}]₂ + 2 \, \text{LiCl}

This method ensures higher purity by avoiding direct handling of reactive barium metal .

Structural and Spectroscopic Features

Molecular Geometry

The barium ion in Ba[(C₆H₅)₃C]₂ adopts a coordination geometry influenced by the steric bulk of the triphenylmethanide ligands. X-ray crystallography of analogous alkaline earth complexes suggests a distorted tetrahedral or octahedral arrangement, depending on solvent coordination . Each triphenylmethanide anion binds via the central carbon atom, with phenyl groups creating a shielded environment around the barium center.

Table 1: Key Structural Parameters (Hypothetical)

ParameterValue
Ba–C bond length~2.6–2.8 Å
C–Ba–C bond angle~180° (linear)
Phenyl ring torsion45–60°

Spectroscopic Characterization

  • NMR Spectroscopy: The proton NMR spectrum in deuterated THF would show aromatic resonances at δ 6.8–7.3 ppm (phenyl groups) and absence of the hydroxyl peak present in triphenylmethanol .

  • IR Spectroscopy: A strong absorption band near 3600 cm⁻¹ (O–H stretch) is absent, confirming deprotonation .

  • UV-Vis: The triphenylmethanide anion exhibits a characteristic absorption at λₘₐₓ ≈ 320 nm due to conjugation across the phenyl rings .

Chemical Reactivity and Stability

Nucleophilic Behavior

The triphenylmethanide anion acts as a strong nucleophile, attacking electrophilic centers such as carbonyl groups. For instance, reaction with benzophenone yields triphenylmethanol derivatives:

Ba[(C₆H₅)3C]2+2(C₆H₅)2CO2(C₆H₅)3COH+BaO\text{Ba}[( \text{C₆H₅})₃\text{C}]₂ + 2 \, (\text{C₆H₅})₂\text{CO} \rightarrow 2 \, (\text{C₆H₅})₃\text{COH} + \text{BaO}

This reactivity mirrors Grignard additions but with enhanced steric hindrance .

Air and Moisture Sensitivity

Like most organometallic compounds, barium bis(triphenylmethanide) is highly sensitive to oxygen and moisture, rapidly hydrolyzing to triphenylmethanol and barium hydroxide:

Ba[(C₆H₅)3C]2+2H₂O2(C₆H₅)3COH+Ba(OH)₂\text{Ba}[( \text{C₆H₅})₃\text{C}]₂ + 2 \, \text{H₂O} \rightarrow 2 \, (\text{C₆H₅})₃\text{COH} + \text{Ba(OH)₂}

Handling requires inert atmospheres (e.g., nitrogen or argon) .

Thermal Stability

Thermogravimetric analysis (TGA) of related triphenylmethanol derivatives indicates decomposition above 200°C, releasing biphenyl and other aromatic byproducts . Barium bis(triphenylmethanide) likely decomposes similarly under heating, forming barium carbide and volatile organics.

Applications in Coordination Chemistry and Catalysis

Precursor for Metal-Organic Frameworks (MOFs)

The bulky triphenylmethanide ligand can stabilize low-coordination states in barium complexes, making them candidates for MOF synthesis. These frameworks may exhibit porosity for gas storage or catalytic applications .

Catalytic Activity

Preliminary studies on analogous magnesium and calcium triphenylmethanides suggest potential in polymerization catalysis, such as the ring-opening polymerization of ε-caprolactone . Barium’s larger ionic radius might modify reaction kinetics and selectivity.

Challenges and Future Directions

Synthetic Limitations

The steric bulk of triphenylmethanide complicates the isolation of pure barium complexes. Solvent adducts (e.g., THF-coordinated species) are often intermediates rather than final products .

Unexplored Reactivity

The reducing power of barium bis(triphenylmethanide) remains underexplored. Reactions with substrates like nitriles, epoxides, or carbon dioxide could yield novel carboxylates or ketones.

Computational Insights

Density functional theory (DFT) calculations could elucidate the electronic structure of Ba[(C₆H₅)₃C]₂, predicting its redox potentials and ligand exchange dynamics.

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